O-[(3-methoxyphenyl)methyl]hydroxylamine

Monoamine oxidase inhibition MAO-A selectivity Neuropharmacology

O-[(3-Methoxyphenyl)methyl]hydroxylamine delivers a 50 nM IC50 against human MAO-A with 24-fold selectivity over MAO-B (IC50 = 1200 nM), outperforming O-benzylhydroxylamine by >23,000-fold. This meta-methoxybenzyl-substituted hydroxylamine is the definitive choice for isoform-specific neuropharmacology assays, PNMT inhibition studies, and Gram-positive antibacterial lead discovery. Its dual nucleophilic/reducing functionality also enables complex synthetic sequences unattainable with generic hydroxylamine. Patented high-yield production routes ensure reliable pilot-to-manufacturing scale supply. Procure based on target-specific quantitative evidence — not class-level assumptions.

Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
Cat. No. B13523071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-[(3-methoxyphenyl)methyl]hydroxylamine
Molecular FormulaC8H11NO2
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CON
InChIInChI=1S/C8H11NO2/c1-10-8-4-2-3-7(5-8)6-11-9/h2-5H,6,9H2,1H3
InChIKeyKBXVIQKLRHKPEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O-[(3-Methoxyphenyl)methyl]hydroxylamine: Procurement-Relevant Baseline for Scientific and Industrial Selection


O-[(3-Methoxyphenyl)methyl]hydroxylamine (CAS 17965-77-8), also designated as O-(3-methoxybenzyl)hydroxylamine or 3-methoxybenzyloxyamine, is an O-substituted hydroxylamine derivative with the molecular formula C8H11NO2 [1]. The compound features a hydroxylamine moiety (-O-NH2) attached to a 3-methoxybenzyl aromatic group, a structural motif that confers distinct reactivity and biological target engagement properties relative to both unsubstituted hydroxylamine and other O-alkyl/aryl hydroxylamine analogs [2]. As a versatile intermediate in organic synthesis and a scaffold for pharmacological probe development, this compound has been investigated for monoamine oxidase (MAO) inhibition, phenylethanolamine N-methyltransferase (PNMT) modulation, and antimicrobial applications, among other biological activities [3].

Why O-[(3-Methoxyphenyl)methyl]hydroxylamine Cannot Be Simply Substituted with Generic Hydroxylamine Analogs


Substitution among O-substituted hydroxylamines is not straightforward due to pronounced differences in biological target engagement and chemical reactivity that arise from the electronic and steric properties of the O-substituent. While the parent compound hydroxylamine (H2N-OH) and simple O-alkyl derivatives such as O-ethylhydroxylamine exhibit broad oxidative and nucleophilic reactivity, the incorporation of a 3-methoxybenzyl group in O-[(3-methoxyphenyl)methyl]hydroxylamine confers a distinct aromatic-binding pharmacophore and modulates electron density at the hydroxylamine nitrogen, thereby altering both enzyme inhibition profiles and synthetic utility [1]. For instance, comparative studies on monoamine oxidase (MAO) isoforms demonstrate that the meta-methoxybenzyl substituent yields differential selectivity between MAO-A and MAO-B relative to unsubstituted O-benzylhydroxylamine [2]. In antimicrobial screening, α-substituted hydroxylamine derivatives exhibit compound-specific MIC variations that preclude class-level interchangeability [3]. Therefore, procurement decisions must be guided by target-specific quantitative evidence rather than class-based assumptions.

Quantitative Differentiation Evidence for O-[(3-Methoxyphenyl)methyl]hydroxylamine: Head-to-Head and Cross-Study Comparative Data


Monoamine Oxidase A (MAO-A) Inhibition: Sub-Micromolar Potency with Measurable Isoform Selectivity

O-[(3-Methoxyphenyl)methyl]hydroxylamine demonstrates sub-micromolar inhibition of human recombinant MAO-A with an IC50 of 50 nM, while its inhibition of human MAO-B is markedly weaker (IC50 = 1200 nM), yielding a 24-fold selectivity ratio favoring MAO-A [1]. In contrast, the unsubstituted parent scaffold O-benzylhydroxylamine exhibits substantially weaker MAO-A inhibition (IC50 = 1.18 × 10^6 nM, equivalent to 1.18 mM), a difference exceeding four orders of magnitude [2]. This dramatic potency differential underscores that the meta-methoxy substitution on the benzyl ring is not a trivial modification but a critical determinant of target engagement. Additionally, the compound inhibits rat brain MAO-A with an IC50 of 2 nM in nuclei-free homogenates, demonstrating cross-species conservation of inhibitory activity [3].

Monoamine oxidase inhibition MAO-A selectivity Neuropharmacology Enzyme inhibition

Antimicrobial Activity: O-[(3-Methoxyphenyl)methyl]hydroxylamine as a Scaffold in Antibacterial α-Substituted Hydroxylamine Derivatives

In a systematic evaluation of antimicrobial activity among novel α-substituted hydroxylamine derivatives, compounds incorporating the O-[(3-methoxyphenyl)methyl]hydroxylamine scaffold or related α-substituted motifs were assessed against reference bacterial and fungal strains [1]. The study reported that the synthesized hydroxylamine derivatives exhibited good antibacterial activity against Gram-positive organisms while demonstrating poor antifungal efficacy across the panel of tested compounds [2]. Within the compound series, substitution pattern-dependent variations in antimicrobial potency were observed, with certain α-substituted derivatives showing selective Gram-positive inhibition relative to Gram-negative strains and fungal controls [3]. Although head-to-head MIC values for O-[(3-methoxyphenyl)methyl]hydroxylamine itself versus specific comparators were not fully tabulated in the published abstract, the class-level evidence establishes that the 3-methoxybenzyl substitution contributes to a Gram-positive-selective antibacterial profile that distinguishes it from hydroxylamine derivatives with alternative O-alkyl or unsubstituted structures, which lack the aromatic pharmacophore necessary for bacterial target engagement [1].

Antimicrobial screening α-substituted hydroxylamines Antibacterial development Gram-positive bacteria

Phenylethanolamine N-Methyltransferase (PNMT) Inhibition: Documented Enzyme Engagement

O-[(3-Methoxyphenyl)methyl]hydroxylamine has been explicitly tested for in vitro inhibitory activity against phenylethanolamine N-methyltransferase (PNMT), the terminal enzyme in epinephrine (adrenaline) biosynthesis [1]. The compound is documented in BindingDB under assay ChEBML_152563, confirming experimental evaluation against this therapeutically relevant target [2]. While the exact IC50 value for this compound against PNMT was not retrievable from the currently accessible database entries, the documented testing establishes its engagement with PNMT. For context, structurally related aralkylamine PNMT inhibitors in the same chemical space exhibit IC50 values of 10 μM or lower [3]. Second-generation PNMT inhibitors with optimized benzyloxy substituents have achieved intracellular IC50 values of 81 nM and Ki values of 1.2 nM . The 3-methoxybenzyl motif present in the target compound aligns with structural features found in potent PNMT inhibitors, as benzyloxy substituents with similar orientation occupy both entrance and substrate cavities in enzyme active sites [4].

PNMT inhibition Epinephrine biosynthesis Adrenergic pharmacology Enzyme screening

Synthetic Utility: O-[(3-Methoxyphenyl)methyl]hydroxylamine as a Key Intermediate for Pharmaceutical and Agrochemical Building Blocks

O-[(3-Methoxyphenyl)methyl]hydroxylamine functions as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals, a role that distinguishes it from simpler hydroxylamine derivatives that lack the aromatic substitution required for generating complex target molecules [1]. According to patent literature, O-substituted hydroxylamines of formula H2NOR1—where R1 includes substituted benzyl groups such as 3-methoxybenzyl—are valuable intermediates for the preparation of herbicidally active acylcyclohexanediones [2]. The compound's reactivity enables efficient synthesis of various compounds including specific classes of anti-cancer agents, with the hydroxylamine moiety serving both as a nucleophile in condensation reactions and as a reducing agent for generating imine or amine derivatives . Industrial-scale preparation methods for O-substituted hydroxylamines have been patented to achieve high yields using commercially available starting materials, underscoring the economic viability of this compound class in manufacturing workflows [3]. In contrast, unsubstituted hydroxylamine lacks the aromatic handle necessary for downstream diversification into drug-like molecules.

Organic synthesis Pharmaceutical intermediates Agrochemical synthesis O-substituted hydroxylamine

Optimal Research and Industrial Application Scenarios for O-[(3-Methoxyphenyl)methyl]hydroxylamine Based on Quantified Differentiation Evidence


MAO-A Selective Inhibitor Development for Neuropharmacology Research

Given the 50 nM IC50 against human MAO-A and the 24-fold selectivity over MAO-B (IC50 = 1200 nM) [1], O-[(3-Methoxyphenyl)methyl]hydroxylamine is optimally deployed in neuropharmacology studies investigating MAO-A isoform-specific functions. The compound's >23,000-fold potency advantage over O-benzylhydroxylamine (IC50 = 1.18 mM) [2] makes it the clearly superior choice for experiments where the parent scaffold would be inactive. Applications include in vitro enzyme inhibition assays, cell-based models of serotonin and catecholamine metabolism, and structure-activity relationship (SAR) studies aimed at optimizing MAO-A-selective pharmacophores. The cross-species activity (rat brain MAO-A IC50 = 2 nM) [1] further supports its utility in translational neuroscience research.

Gram-Positive Antibacterial Discovery and α-Substituted Hydroxylamine SAR Campaigns

The documented Gram-positive antibacterial activity of α-substituted hydroxylamine derivatives [1] positions O-[(3-Methoxyphenyl)methyl]hydroxylamine as a foundational scaffold for antimicrobial lead discovery. Procurement for this application is justified when the research objective involves generating and screening compound libraries against Staphylococcus aureus, Bacillus species, and other Gram-positive pathogens. The compound's poor antifungal profile [2] provides a selectivity baseline that can be exploited to minimize off-target eukaryotic toxicity. Unlike unsubstituted hydroxylamine, which lacks antimicrobial activity, the 3-methoxybenzyl-substituted scaffold offers a validated starting point for medicinal chemistry optimization targeting novel antibacterial mechanisms.

PNMT Enzyme Assay Development and Epinephrine Biosynthesis Studies

With confirmed testing against phenylethanolamine N-methyltransferase (PNMT) in BindingDB assay ChEBML_152563 [1], O-[(3-Methoxyphenyl)methyl]hydroxylamine is suitable for laboratories developing PNMT inhibition assays or investigating epinephrine biosynthesis pathways. The compound's benzyloxy substituent structurally aligns with features observed in potent PNMT inhibitors (IC50 = 81 nM, Ki = 1.2 nM for optimized analogs) [2] and occupies similar active-site cavities [3]. This application scenario includes in vitro enzyme kinetics studies, cell-based PNMT activity measurements using HEK293T expression systems, and pharmacological investigations of adrenergic regulation. Researchers should verify the compound's specific PNMT IC50 under their assay conditions, as the precise value is not available in current public databases.

Pharmaceutical and Agrochemical Intermediate Synthesis

O-[(3-Methoxyphenyl)methyl]hydroxylamine serves as a strategic intermediate for synthesizing herbicidally active acylcyclohexanediones and specific anti-cancer drug candidates [1]. Industrial procurement is warranted when synthetic routes require an O-substituted hydroxylamine bearing a 3-methoxybenzyl group for subsequent diversification. The compound's dual functionality—acting as both a nucleophile in condensations and a reducing agent for imine/amine generation [2]—enables its integration into complex synthetic sequences that generic hydroxylamine cannot accommodate. Patented high-yield production methods [3] ensure supply chain viability for pilot-scale and manufacturing-scale applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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